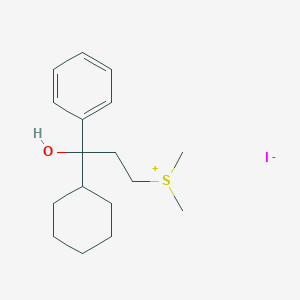
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide, also known as CDPI, is a synthetic compound that has been widely used in scientific research. This compound is a quaternary ammonium salt that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide is not fully understood, but it is believed to involve the interaction of the quaternary ammonium group with biological membranes. Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been shown to inhibit the activity of certain enzymes by binding to their active sites. Additionally, Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been shown to affect the activity of ion channels, which are important for the regulation of cellular processes.
Biochemical and Physiological Effects:
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for the regulation of neurotransmitters in the brain. Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has also been shown to affect the activity of voltage-gated ion channels, which are important for the regulation of cellular processes such as muscle contraction and nerve signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide is that it is a relatively stable compound that can be easily synthesized in the laboratory. Additionally, Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been shown to have a variety of useful applications in scientific research. However, one limitation of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for the study of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide. One potential area of research is the development of new synthetic methods for Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide that can improve its purity and yield. Additionally, further research is needed to fully understand the mechanism of action of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide and its effects on biological systems. Finally, the development of new applications for Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide in scientific research could lead to important discoveries in a variety of fields.
Métodos De Síntesis
The synthesis method of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide involves the reaction of 3-cyclohexyl-3-hydroxy-3-phenylpropyl bromide with dimethyl sulfide and potassium iodide. This reaction produces Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide as a white solid with a melting point of 170-172°C. The purity of Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been used in a variety of scientific research applications. One of the most common applications is as a quaternary ammonium salt that can be used to study the transport of ions across biological membranes. Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has also been shown to have antibacterial and antifungal properties, making it a useful tool in the study of microbial biology. Additionally, Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide has been used as a fluorescent probe to study the binding of proteins and nucleic acids.
Propiedades
Número CAS |
110055-40-8 |
|---|---|
Nombre del producto |
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide |
Fórmula molecular |
C17H27IOS |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-dimethylsulfanium;iodide |
InChI |
InChI=1S/C17H27OS.HI/c1-19(2)14-13-17(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16,18H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
WFVREAQRYRBXDW-UHFFFAOYSA-M |
SMILES |
C[S+](C)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-] |
SMILES canónico |
C[S+](C)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-] |
Sinónimos |
Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



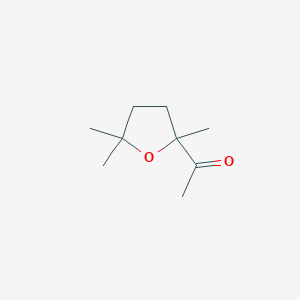


![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)
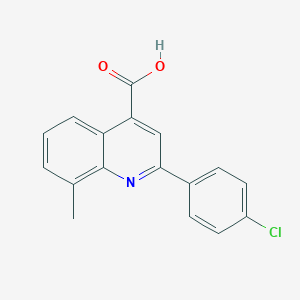


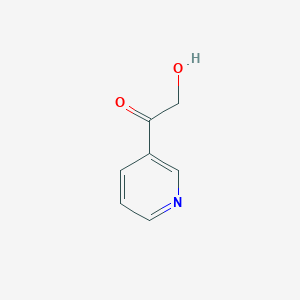


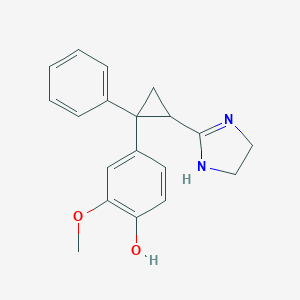
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)

